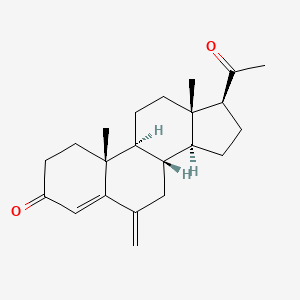

6-Methylene-4-pregnene-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methylene-4-pregnene-3,20-dione has reproductive effect.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of 6-methylene-4-pregnene-3,20-dione involves various chemical reactions that modify precursor steroids. Notable methods include:

- Reflux with Acetic Anhydride : This method has been shown to yield high purity and significant quantities of the compound. For example, a reaction involving 17α-acetoxyprogesterone demonstrated effective conversion to the desired product with favorable yields .

- Chromatographic Techniques : The use of silica gel chromatography allows for the purification of synthesized compounds, which is critical for obtaining accurate biological activity data .

Structural Characteristics :

The compound's crystal structure has been elucidated through X-ray diffraction analysis, revealing its orthorhombic crystal system with specific unit cell parameters. The conformation of rings A through D was determined to be predominantly chair-like, which is typical for steroid structures .

Biological Activities

This compound exhibits significant progestational activity, making it a candidate for various therapeutic applications:

- Progestational Agents : This compound acts as a potent progestin, influencing reproductive health and hormone regulation. It has been evaluated in several studies for its receptor binding affinities compared to other progestins .

- Antineoplastic Properties : Preliminary studies suggest that derivatives of this compound may possess antitumor activity. The mechanism involves modulation of hormone receptors that are implicated in cancer progression .

Case Study 1: Progestin Receptor Binding Affinity

A study utilizing 3D Quantitative Structure-Activity Relationship (QSAR) modeling assessed the receptor binding affinity of various progestins, including this compound. The results indicated that structural modifications significantly affect binding efficacy. The study concluded that optimizing substituents on the steroid backbone could enhance therapeutic potential .

| Compound Name | Log RBA | PW2 | Mor15m | GAP-10 |

|---|---|---|---|---|

| This compound | 1.193 | 0.921 | 1.461 | 0.622 |

| Other Progestins | Varies | Varies | Varies | Varies |

Case Study 2: Antitumor Activity

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against breast cancer cell lines. The mechanism appears to involve apoptosis induction via hormonal pathways .

Analyse Chemischer Reaktionen

Condensation Reactions

The methylene group at C6 participates in condensation reactions with formaldehyde derivatives to form functionalized steroid derivatives. For example:

-

Reagents : Formaldehyde derivatives in inert solvents (e.g., dichloromethane, toluene).

-

Conditions : Catalyzed by acids such as p-toluenesulfonic acid at temperatures between 10–100°C.

-

Products : Acyloxy derivatives (e.g., 6-acetoxy or 6-caproyloxy variants) via nucleophilic addition .

Dehydrogenation and Oxidation

Dehydrogenation reactions are employed to introduce double bonds or modify existing ones:

-

Silyl Enol Ether Formation :

Hydrogenation

Selective hydrogenation of the exocyclic methylene group:

-

Catalyst : 10% palladium on carbon.

-

Conditions : Reflux in cyclohexane/ethanol for 8 hours.

-

Product : 6α-Methyl-pregn-4-en-3,20-dione, confirmed via crystallography .

Vilsmeier–Haack Formylation

Used to introduce formyl groups adjacent to the methylene moiety:

-

Reagents : Trimethyl orthoformate and phosphorus oxychloride in DMF.

-

Conditions : Room temperature, followed by sodium borohydride reduction.

-

Product : 6-Hydroxymethylene intermediate, which dehydrates to the final methylene compound .

Acylation and Esterification

The ketone groups at C3 and C20 undergo acylation:

-

Reagents : Acetic anhydride or caproic acid.

-

Conditions : Acid catalysis (e.g., p-toluenesulfonic acid) at 50–80°C.

-

Products : 3,20-Diacyl derivatives with enhanced stability.

Table 1: Key Reaction Conditions and Outcomes

Biological Activity via Chemical Modification

While not a direct chemical reaction, structural modifications influence biological interactions:

-

5α-Reductase Inhibition : The methylene group enhances binding to steroid 5α-reductase, irreversibly inhibiting dihydrotestosterone synthesis (IC₅₀ = 0.06 μM) .

-

Androgen Receptor Antagonism : Acylated derivatives exhibit antiandrogenic activity by blocking testosterone uptake .

Crystallographic Insights

X-ray diffraction confirms reaction outcomes:

Eigenschaften

CAS-Nummer |

19457-57-9 |

|---|---|

Molekularformel |

C22H30O2 |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1 |

InChI-Schlüssel |

BKWJSCFKITXBBM-NTNOATJHSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6-methylene-4-pregnene-3,20-dione 6-methylenepregn-4-ene-3,20-dione 6-methyleneprogesterone LY 207320 LY-207320 LY207320 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.